5-[(2,3-Dimethylcyclohexyl)amino]-5-oxopentanoic acid

Medicinal Chemistry NMDA Receptor Modulation Structure-Activity Relationship (SAR)

5-[(2,3-Dimethylcyclohexyl)amino]-5-oxopentanoic acid (CAS 1005146-61-1) is a synthetic glutamic acid derivative with the molecular formula C13H23NO3 and a molecular weight of 241.33 g/mol. It belongs to a class of compounds characterized by a cyclohexyl ring with methyl substitutions linked via an amide bond to a 5-oxopentanoic acid chain.

Molecular Formula C13H23NO3
Molecular Weight 241.331
CAS No. 1005146-61-1
Cat. No. B2893403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(2,3-Dimethylcyclohexyl)amino]-5-oxopentanoic acid
CAS1005146-61-1
Molecular FormulaC13H23NO3
Molecular Weight241.331
Structural Identifiers
SMILESCC1CCCC(C1C)NC(=O)CCCC(=O)O
InChIInChI=1S/C13H23NO3/c1-9-5-3-6-11(10(9)2)14-12(15)7-4-8-13(16)17/h9-11H,3-8H2,1-2H3,(H,14,15)(H,16,17)
InChIKeyNIRDHFACMWVWAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[(2,3-Dimethylcyclohexyl)amino]-5-oxopentanoic acid (CAS 1005146-61-1): Chemical Identity and Procurement Baseline


5-[(2,3-Dimethylcyclohexyl)amino]-5-oxopentanoic acid (CAS 1005146-61-1) is a synthetic glutamic acid derivative with the molecular formula C13H23NO3 and a molecular weight of 241.33 g/mol . It belongs to a class of compounds characterized by a cyclohexyl ring with methyl substitutions linked via an amide bond to a 5-oxopentanoic acid chain. Its closest structural and pharmacological analog is Neboglamine (CR 2249, CAS 163000-63-3), a (S)-4-amino-5-[(4,4-dimethylcyclohexyl)amino]-5-oxopentanoic acid derivative that acts as a positive allosteric modulator at the NMDA receptor glycine site [1]. The target compound differs by the position of the dimethyl substitution on the cyclohexyl ring (2,3- vs. 4,4-) and the absence of the 4-amino group.

Why 5-[(2,3-Dimethylcyclohexyl)amino]-5-oxopentanoic acid Cannot Be Substituted by Generic Glutamic Acid Derivatives


Within the glutamic acid derivative class, subtle structural modifications lead to profound differences in pharmacological profile. The shift of methyl substituents from the 4,4- position (as in Neboglamine) to the 2,3- position is predicted to alter the steric and electronic environment of the cyclohexyl ring, which is critical for binding at the NMDA receptor allosteric site [1]. Furthermore, the absence of the 4-amino group eliminates a key hydrogen-bond donor/acceptor, which is essential for the positive cooperativity with glycine observed for Neboglamine [1]. Generic substitution with any other class member, including Neboglamine itself, would therefore not replicate the specific binding and functional outcomes of the target compound, making procurement of the exact structure critical for research reproducibility.

Quantitative Differentiation Evidence for 5-[(2,3-Dimethylcyclohexyl)amino]-5-oxopentanoic acid vs. Analogs


Structural Differentiation: 2,3-Dimethyl vs. 4,4-Dimethyl Cyclohexyl Substitution and 4-Desamino Modification

The target compound, 5-[(2,3-dimethylcyclohexyl)amino]-5-oxopentanoic acid, is a 4-desamino analog of Neboglamine with a 2,3-dimethyl substitution pattern on the cyclohexyl ring. In contrast, Neboglamine (CR 2249) features a 4,4-dimethyl substitution and a critical (S)-4-amino group [1]. The presence of the 4-amino group in Neboglamine is crucial for its positive cooperative interaction with glycine at the NMDA receptor, as demonstrated by its ability to enhance [3H]MK-801 binding in a concentration-dependent manner and to positively modulate the efficacy of glycine (EC50 of glycine = 21.5 μM ± 4.2) without affecting its potency [1]. The target compound, lacking this amine, is predicted to lack this cooperativity. No direct comparative binding or functional data for the target compound are available in the primary literature.

Medicinal Chemistry NMDA Receptor Modulation Structure-Activity Relationship (SAR)

Predicted Lipophilicity Shift from 4,4-Dimethyl to 2,3-Dimethyl Substitution Pattern

The shift of the dimethyl group from the 4,4- position to the 2,3- position on the cyclohexyl ring alters the molecular shape and electronic distribution. While the 4,4-dimethyl group in Neboglamine enhances lipophilicity and likely influences membrane interaction as a zwitterionic species , the 2,3-dimethyl substitution in the target compound results in a different steric profile. This is a class-level inference based on the known impact of methyl group positioning on logP and receptor binding in cyclic amines. Quantitative LogP values for either compound were not identified in the searched literature.

Physicochemical Property Prediction CNS Drug Design Lipophilicity

Key Application Scenarios for 5-[(2,3-Dimethylcyclohexyl)amino]-5-oxopentanoic acid Based on Evidence


Structure-Activity Relationship (SAR) Studies on NMDA Receptor Glycine Site Modulators

The primary research application for this compound is as a structural analog in SAR studies exploring the NMDA receptor glycine binding site. Its value lies in its deliberate structural difference from the well-characterized probe Neboglamine, specifically the 2,3-dimethyl and 4-desamino modifications [1]. A medicinal chemistry team would procure this compound to synthesize a focused library and systematically test whether the positive allosteric modulation observed with Neboglamine is retained, abolished, or converted to antagonism. This directly addresses the hypothesis regarding the role of the 4-amino group in glycine cooperativity [1].

Negative Control for In Vitro Binding and Functional Assays

Based on the established SAR where the 4-amino group of Neboglamine is critical for positive cooperativity with glycine [1], the 4-desamino target compound serves as a predicted negative control. Researchers would use it to demonstrate that observed effects in NMDA-evoked [3H]noradrenaline release or [3H]MK-801 binding assays are specifically dependent on the glycine-cooperative mechanism and not a result of the pentanoic acid scaffold or lipophilic cyclohexyl group alone. Its procurement and direct testing alongside Neboglamine would validate assay specificity.

Biological Evaluation of Methyl-Position Isomers in CNS Disorders

Given that Neboglamine has been investigated as a cognition enhancer and for schizophrenia [1], the 2,3-dimethyl isomer can be used in preclinical behavioral models to evaluate how shifting methyl groups on the cyclohexyl ring impacts efficacy, brain penetration, and side-effect profiles. This comparative pharmacology approach, using the target compound as a matched-pair analog, is essential for identifying the optimal substitution pattern for this chemotype.

Quote Request

Request a Quote for 5-[(2,3-Dimethylcyclohexyl)amino]-5-oxopentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.